molecular formula C15H16N2OS B3151361 2-[(4-aminophenyl)thio]-N-benzylacetamide CAS No. 710965-90-5

2-[(4-aminophenyl)thio]-N-benzylacetamide

Cat. No.: B3151361
CAS No.: 710965-90-5
M. Wt: 272.4 g/mol
InChI Key: QZVGTHMVJJAQDJ-UHFFFAOYSA-N
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Description

2-[(4-aminophenyl)thio]-N-benzylacetamide is an organic compound with the molecular formula C15H16N2OS. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by the presence of an aminophenyl group attached to a thioether linkage, which is further connected to a benzylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-aminophenyl)thio]-N-benzylacetamide typically involves the reaction of 4-aminothiophenol with benzyl chloroacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-aminothiophenol attacks the carbon atom of benzyl chloroacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-aminophenyl)thio]-N-benzylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

Scientific Research Applications

2-[(4-aminophenyl)thio]-N-benzylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a potential therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-[(4-aminophenyl)thio]-N-benzylacetamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

2-[(4-aminophenyl)thio]-N-benzylacetamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties and potential of this compound.

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c16-13-6-8-14(9-7-13)19-11-15(18)17-10-12-4-2-1-3-5-12/h1-9H,10-11,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVGTHMVJJAQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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